2-[(2-fluorobenzyl)sulfanyl]-5-[(4-methylphenyl)sulfanyl]-N-phenylpyrimidine-4-carboxamide
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Overview
Description
2-{[(2-Fluorophenyl)methyl]sulfanyl}-5-[(4-methylphenyl)sulfanyl]-N-phenylpyrimidine-4-carboxamide is a complex organic compound with the molecular formula C25H20FN3OS2. This compound is characterized by the presence of fluorophenyl, methylphenyl, and phenyl groups attached to a pyrimidine ring, making it a unique and versatile molecule in various scientific fields .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(2-Fluorophenyl)methyl]sulfanyl}-5-[(4-methylphenyl)sulfanyl]-N-phenylpyrimidine-4-carboxamide typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 2-fluorobenzyl chloride with thiourea to form 2-fluorobenzylthiourea. This intermediate is then reacted with 4-methylbenzenethiol and 4-chloropyrimidine-5-carboxamide under specific conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using automated reactors and stringent quality control measures to ensure consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions
2-{[(2-Fluorophenyl)methyl]sulfanyl}-5-[(4-methylphenyl)sulfanyl]-N-phenylpyrimidine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl and methylphenyl groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles like amines, thiols, and halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols .
Scientific Research Applications
2-{[(2-Fluorophenyl)methyl]sulfanyl}-5-[(4-methylphenyl)sulfanyl]-N-phenylpyrimidine-4-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and inflammatory conditions.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-{[(2-Fluorophenyl)methyl]sulfanyl}-5-[(4-methylphenyl)sulfanyl]-N-phenylpyrimidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular pathways and physiological responses .
Comparison with Similar Compounds
Similar Compounds
- 2-{[5-(2-Fluorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-[3-methyl-3-(2,4,6-trimethylphenyl)cyclobutyl]ethanone .
- Indole derivatives : These compounds share some structural similarities and biological activities .
Uniqueness
2-{[(2-Fluorophenyl)methyl]sulfanyl}-5-[(4-methylphenyl)sulfanyl]-N-phenylpyrimidine-4-carboxamide is unique due to its specific combination of functional groups and its potential for diverse applications in various fields. Its fluorophenyl and methylphenyl groups contribute to its distinct chemical properties and reactivity, setting it apart from other similar compounds .
Properties
Molecular Formula |
C25H20FN3OS2 |
---|---|
Molecular Weight |
461.6 g/mol |
IUPAC Name |
2-[(2-fluorophenyl)methylsulfanyl]-5-(4-methylphenyl)sulfanyl-N-phenylpyrimidine-4-carboxamide |
InChI |
InChI=1S/C25H20FN3OS2/c1-17-11-13-20(14-12-17)32-22-15-27-25(31-16-18-7-5-6-10-21(18)26)29-23(22)24(30)28-19-8-3-2-4-9-19/h2-15H,16H2,1H3,(H,28,30) |
InChI Key |
PZCBIBNSVQNPFK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)SC2=CN=C(N=C2C(=O)NC3=CC=CC=C3)SCC4=CC=CC=C4F |
Origin of Product |
United States |
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